

# An In-depth Technical Guide to the Molecular Structure of Glycine p-Nitroanilide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glycine p-nitroanilide

Cat. No.: B555452

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Glycine p-nitroanilide** (GPN) is a chromogenic substrate extensively utilized in biochemical assays to measure the activity of various proteases. Its molecular structure is specifically designed to yield a colored product upon enzymatic cleavage, providing a straightforward and quantifiable method for studying enzyme kinetics and inhibition. This technical guide offers a comprehensive overview of the molecular structure of **Glycine p-nitroanilide**, including its physicochemical properties, detailed experimental protocols for its synthesis and use in enzyme assays, and a visualization of its enzymatic cleavage.

## Molecular Structure and Properties

**Glycine p-nitroanilide**, with the IUPAC name 2-amino-N-(4-nitrophenyl)acetamide, is composed of a glycine residue linked via an amide bond to a p-nitroaniline moiety. The presence of the nitro group (-NO<sub>2</sub>) on the phenyl ring is critical to its function as a chromogenic substrate.

Chemical Structure:

Caption: Molecular Structure of **Glycine p-nitroanilide**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Glycine p-nitroanilide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	195.18 g/mol	<a href="#">[1]</a>
CAS Number	1205-88-5	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Yellow crystalline to light yellow powder	
Melting Point	167 - 172 °C	
Boiling Point	451.7 °C at 760 mmHg	
Density	1.413 g/cm <sup>3</sup>	
Solubility	Soluble in water (50 mg/mL), clear, faintly yellow to yellow.	<a href="#">[3]</a>
Storage Temperature	-20°C	<a href="#">[3]</a>

## Spectroscopic Data

While experimental spectra for **Glycine p-nitroanilide** are not readily available in public databases, the expected spectroscopic features can be inferred from its constituent parts, glycine and p-nitroaniline.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the glycine moiety, the amide proton, and the aromatic protons of the p-nitroaniline ring. The aromatic protons would likely appear as two doublets due to the para-substitution pattern.
- <sup>13</sup>C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the alpha-carbon of the glycine residue, and the carbons of the aromatic ring.
- FTIR: The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the amide, and N-O

stretching of the nitro group. The aromatic C-H and C=C stretching vibrations would also be present.

## Experimental Protocols

### Synthesis of Glycine p-Nitroanilide

A plausible two-step synthesis for **Glycine p-nitroanilide** is outlined below. This protocol is based on the synthesis of the intermediate 2-chloro-N-(4-nitrophenyl)-acetamide, followed by amination.[4]

#### Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of p-nitroaniline and 15 ml of chloroacetyl chloride.[4]
- Reflux: Heat the mixture to reflux and maintain for 1 hour.[4]
- Work-up: After cooling, dissolve the reaction mixture in ethyl acetate.
- Extraction: Wash the organic layer three times with water.
- Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-chloro-N-(4-nitrophenyl)-acetamide. The reported melting point for this intermediate is 183-185°C.[4]

#### Step 2: Synthesis of **Glycine p-Nitroanilide** (Amination)

- Reaction Setup: Dissolve the 2-chloro-N-(4-nitrophenyl)-acetamide intermediate in a suitable solvent such as ethanol in a sealed reaction vessel.
- Amination: Add a concentrated aqueous solution of ammonia (ammonium hydroxide).
- Reaction: Heat the mixture gently and stir for several hours. Monitor the reaction progress by thin-layer chromatography.
- Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

- Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure **Glycine p-nitroanilide**.

## Enzymatic Assay Protocol: Trypsin Activity

This protocol describes a general method for determining trypsin activity using a p-nitroanilide-based substrate, which can be adapted for **Glycine p-nitroanilide**.

### Materials:

- Trypsin enzyme solution of unknown concentration
- **Glycine p-nitroanilide** substrate stock solution (e.g., 10 mM in DMSO)
- Trypsin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
- p-Nitroaniline (pNA) standard for calibration curve

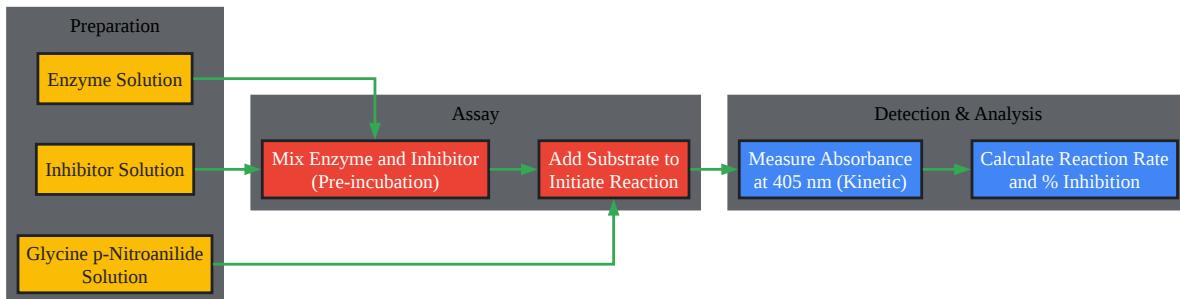
### Procedure:

- Standard Curve Preparation:
  - Prepare a series of dilutions of the p-nitroaniline standard in the Trypsin Assay Buffer in a 96-well plate. A typical concentration range is 0 to 200  $\mu$ M.
  - Include a blank well containing only the assay buffer.
- Sample Preparation:
  - Add 50  $\mu$ L of the sample containing trypsin to individual wells of the 96-well plate.
  - For a positive control, use a known concentration of trypsin.
  - For a negative control, use a sample known to not contain trypsin.

- Reaction Initiation:
  - Prepare a reaction mix containing the Trypsin Assay Buffer and the **Glycine p-nitroanilide** substrate. For each well, a typical mix would be 48  $\mu$ L of Assay Buffer and 2  $\mu$ L of a 10 mM substrate stock solution.
  - Add 50  $\mu$ L of the reaction mix to each well containing the samples and controls to initiate the enzymatic reaction.
- Incubation and Measurement:
  - Incubate the plate at a constant temperature (e.g., 25°C or 37°C), protected from light.
  - Measure the absorbance at 405 nm at regular time intervals (e.g., every 5 minutes) for a total of 30-60 minutes using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank from all readings.
  - Plot the absorbance values against time for each sample. The initial linear portion of the curve represents the initial reaction velocity ( $V_0$ ).
  - Convert the rate of change in absorbance ( $\Delta$ Abs/min) to the rate of p-nitroaniline production (nmol/min) using the standard curve.
  - Calculate the trypsin activity in the sample, typically expressed in units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1.0  $\mu$ mole of substrate per minute under the specified conditions.

## Signaling Pathways and Experimental Workflows

The utility of **Glycine p-nitroanilide** lies in its application as a tool to study enzymatic reactions. The workflow for a typical enzyme inhibition assay using this substrate is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for an enzyme inhibition assay using **Glycine p-nitroanilide**.

## Conclusion

**Glycine p-nitroanilide** remains a valuable tool for researchers in the life sciences. Its well-defined molecular structure and reliable chromogenic properties facilitate the sensitive and continuous monitoring of protease activity. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this important biochemical reagent. Further characterization of its spectroscopic properties would be a valuable addition to the scientific literature.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [researchportalplus.anu.edu.au](http://researchportalplus.anu.edu.au) [researchportalplus.anu.edu.au]
- 2. [magritek.com](http://magritek.com) [magritek.com]

- 3. Glycine [webbook.nist.gov]
- 4. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Glycine p-Nitroanilide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b555452#glycine-p-nitroanilide-molecular-structure\]](https://www.benchchem.com/product/b555452#glycine-p-nitroanilide-molecular-structure)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)